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Compound of Interest

Compound Name: 1-Ethyl-2-methylquinolinium iodide

Cat. No.: B1585537 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-
methylquinolinium Iodide

Abstract
This guide provides a comprehensive technical overview of 1-Ethyl-2-methylquinolinium
iodide (Quinaldine Ethiodide), a quaternary ammonium salt of significant interest in synthetic

chemistry. We delve into its core physical and chemical properties, offering field-proven insights

into its molecular structure, synthesis, reactivity, and spectral characteristics. This document is

designed to serve as a foundational resource, consolidating critical data and outlining robust

experimental protocols to empower researchers in leveraging this compound's unique

attributes, particularly in the development of cyanine dyes and other functional materials.

Introduction and Strategic Importance
1-Ethyl-2-methylquinolinium iodide, a yellow crystalline solid, holds a pivotal role as a

chemical intermediate. Its structure, featuring a quaternized quinoline core, imparts unique

electronic and reactive properties. The positive charge on the nitrogen atom significantly

increases the acidity of the protons on the adjacent C2-methyl group. This activation is the

cornerstone of its utility, rendering the methyl group susceptible to deprotonation by a base.

The resulting methylene intermediate is a potent nucleophile, crucial for the construction of the

polymethine chains that define carbocyanine dyes.[1] These dyes are indispensable in a range

of applications, from photographic sensitizers and fluorescent labels in biomedical imaging to
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materials for optical data storage. A thorough understanding of the precursor's properties is

therefore paramount for the rational design and synthesis of advanced functional dyes.

Molecular Structure and Identification
The compound consists of a planar 1-ethyl-2-methylquinolinium cation and an iodide anion.[2]

The quaternization of the quinoline nitrogen by an ethyl group establishes a permanent positive

charge within the aromatic system, which is key to its chemical behavior.

Figure 1: 2D structure of 1-Ethyl-2-methylquinolinium iodide.

Physicochemical and Crystallographic Properties
The compound is typically supplied as a yellow to brown crystalline powder.[3] Its key

properties are summarized in the tables below.

Table 1: General Physicochemical Properties

Property Value Source(s)

IUPAC Name
1-ethyl-2-methylquinolin-1-
ium iodide

[4]

Synonyms
Quinaldine ethiodide, N-

Ethylquinaldinium iodide
[4]

CAS Number 606-55-3 [5]

Molecular Formula C₁₂H₁₄IN [5]

Molecular Weight 299.15 g/mol [4][5]

Appearance Yellow crystalline powder [4]

Melting Point 231°C (with decomposition) [6]

Solubility Soluble in water (250 g/L) [6][7]

| Sensitivity | Light sensitive |[6] |
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Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed insight into the solid-state

arrangement of 1-Ethyl-2-methylquinolinium iodide. This analysis is crucial for

understanding intermolecular interactions that can influence bulk properties like solubility and

melting point.

Table 2: Crystallographic Data for 1-Ethyl-2-methylquinolinium Iodide

Parameter Value Reference

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions
a = 7.187 Å, b = 15.914 Å, c =

10.331 Å

β Angle 94.67°

| Formula Units (Z) | 4 | |

The crystal structure consists of planar quinolinium cations stacked in columns along the a-

axis, with iodide anions situated in the spaces between these columns. This layered

arrangement is characteristic of organic charge-transfer complexes.[2]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-Ethyl-2-
methylquinolinium iodide.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
NMR spectroscopy provides unambiguous structural confirmation. The positive charge on the

nitrogen atom causes significant deshielding of the protons on the quinolinium ring, shifting

their signals downfield compared to the neutral 2-methylquinoline precursor.

¹H NMR: The spectrum is characterized by several key regions. Protons on the aromatic

quinolinium core are expected to resonate in the downfield region, typically between δ 7.5-
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9.5 ppm.[8][9][10] The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), with the

CH₂ protons adjacent to the positive nitrogen atom shifted downfield (approx. δ 4.5-5.0 ppm).

The C2-methyl protons appear as a sharp singlet, also deshielded by the adjacent positive

nitrogen, typically around δ 3.0 ppm.

¹³C NMR: The carbon signals of the quinolinium ring will appear in the aromatic region (δ

120-160 ppm). The carbons of the ethyl group and the C2-methyl group will be found in the

aliphatic region, with the carbons directly attached to the nitrogen (N-CH₂ and C2) being the

most downfield.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify functional groups. The spectrum will be dominated by C-

H stretching vibrations from the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹).

Aromatic C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region. The

presence of the ethyl and methyl groups will also contribute to C-H bending vibrations around

1375-1465 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
As a conjugated aromatic system, the quinolinium cation exhibits strong absorption in the UV

region due to π → π* electronic transitions.[4][11] Quinolinium salts typically show multiple

absorption bands, with characteristic maxima around 255 nm and 365 nm.[11] The exact

position and intensity of these bands can be influenced by the solvent.[7] This property is the

foundation for the vibrant colors of the cyanine dyes synthesized from this precursor.

Chemical Properties and Reactivity
Synthesis
The primary route for synthesizing 1-Ethyl-2-methylquinolinium iodide is the Menshutkin

reaction. This is a classic Sₙ2 reaction involving the N-alkylation of 2-methylquinoline with an

ethylating agent, typically ethyl iodide.[12] The reaction is often performed under reflux in a

suitable solvent like methanol or acetonitrile to drive it to completion.
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Synthesis of 1-Ethyl-2-methylquinolinium Iodide
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Figure 2: Synthetic workflow for 1-Ethyl-2-methylquinolinium iodide.

Reactivity: The Gateway to Cyanine Dyes
The most significant chemical property of this compound is the enhanced acidity of the C2-

methyl protons. In the presence of a mild base (e.g., triethylamine, piperidine), a proton is

abstracted to form a highly reactive neutral methylene intermediate.[1] This intermediate can

then act as a nucleophile, attacking an electrophilic carbon—such as the C2 or C4 position of

another quinolinium salt—to form the methine bridge that is the defining feature of cyanine

dyes.[1][5]

Thermal and Electrochemical Properties
Thermal Stability: As indicated by its melting point, the compound is thermally stable up to

approximately 231°C, after which it undergoes decomposition.[6] Thermogravimetric Analysis

(TGA) would show a sharp mass loss around this temperature. Differential Scanning

Calorimetry (DSC) would show a sharp endotherm corresponding to the melt, immediately

followed by exothermic decomposition events.[3][13]
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Electrochemical Behavior: Quinolinium salts are electrochemically active. Cyclic voltammetry

studies on related compounds show that the quinolinium cation can undergo reduction at

negative potentials, typically in the range of -0.4 to -1.1 V.[14] This redox activity is linked to

their optical properties and is a key feature in applications involving redox-switchable

chromophores.

Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a laboratory setting.

Adherence to all institutional safety guidelines is mandatory.

Protocol: Synthesis via Menshutkin Reaction
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

Reagents: To the flask, add 2-methylquinoline (10.0 g, 69.8 mmol, 1.0 equiv) and 100 mL of

methanol.

Reaction: While stirring, add ethyl iodide (13.1 g, 84.0 mmol, 1.2 equiv) to the solution.

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. The

product will begin to precipitate as a yellow solid.

Isolation: Cool the mixture to room temperature, then place in an ice bath for 30 minutes to

maximize precipitation. Collect the solid product by vacuum filtration.

Purification: Wash the crude product with cold diethyl ether (3 x 30 mL) to remove unreacted

starting materials. Recrystallize from a minimal amount of hot ethanol to obtain pure yellow

crystals.

Drying: Dry the purified crystals under vacuum at 40°C overnight.

Protocol: Single Crystal Growth for X-ray Diffraction
High-quality single crystals are required for X-ray crystallography. Slow cooling or vapor

diffusion are effective methods.
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Saturated Solution: Prepare a saturated solution of purified 1-Ethyl-2-methylquinolinium
iodide in a suitable solvent (e.g., methanol or ethanol) by gently heating.

Filtration: Filter the hot solution through a Pasteur pipet plugged with glass wool to remove

any particulate impurities.[15]

Crystallization (Slow Evaporation): Transfer the clear filtrate to a clean vial. Cover the vial

with paraffin film and pierce a few small holes with a needle. Place the vial in a vibration-free

location and allow the solvent to evaporate slowly over several days.[13]

Harvesting: Once suitable crystals (0.2-0.4 mm) have formed, carefully remove them from

the mother liquor with tweezers.

Safety and Handling
GHS Hazards: 1-Ethyl-2-methylquinolinium iodide is classified as a skin and eye irritant.

[4]

Precautions: Handle with appropriate personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light due to its

sensitivity.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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